molecular formula C19H14F3N5O4S2 B2630191 4-methyl-3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-70-8

4-methyl-3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2630191
CAS No.: 391869-70-8
M. Wt: 497.47
InChI Key: VCPSFRLEHWFRMJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Analysis

The IUPAC name of a compound provides a standardized description of its molecular structure. For 4-methyl-3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide , the name is deconstructed as follows:

Component Structural Significance
4-methyl-3-nitro A benzene ring substituted with a methyl group at position 4 and a nitro group at position 3.
benzamide A benzoyl group (-C₆H₅-C=O) linked to an amine.
N-(5-((2-oxo... A thiadiazole ring (positions 1,3,4) substituted at position 5 with a sulfur-linked ethyl group.
2-(trifluoromethyl)phenyl A phenyl ring with a trifluoromethyl (-CF₃) group at position 2.

This systematic name reflects the compound’s core benzamide scaffold, nitro and methyl substituents, and the thiadiazole-thioethyl linkage to a trifluoromethylphenyl moiety. The 2-(trifluoromethyl)phenyl group distinguishes it from analogs with alternative substitution patterns, such as 4-(trifluoromethyl)phenyl in PubChem CID 18561121.

Structural Analogs and Homologs in PubChem Databases

Structural analogs of this compound share core features but differ in substituent placement or functional groups. Key analogs identified in PubChem include:

Analog PubChem CID Key Differences
4-methyl-3-nitro-N-[5-(2-oxo-2-(4-(trifluoromethyl)anilino)ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide 18561121 Trifluoromethyl group at para position on phenyl ring.
N-(3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide 11716802 Lacks thiadiazole-thioethyl linkage; simpler benzamide structure.
4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide 45270672 Replaces thiadiazole with thiazole ring and alters substitution pattern.

These analogs highlight the impact of heterocyclic rings (thiadiazole vs. thiazole) and substituent positions on molecular properties. For instance, the para -trifluoromethyl analog (CID 18561121) exhibits a distinct electronic profile compared to the ortho -substituted query compound.

Registry Numbers and Cross-Referenced Identifiers

Registry numbers and identifiers facilitate unambiguous compound tracking across databases. While the exact compound’s CAS number is not explicitly listed in available sources, related entries include:

Identifier Type Value Source Related Compound
PubChem CID 18561121 PubChem 4-methyl-3-nitro-N-[5-(2-oxo-2-(4-(trifluoromethyl)anilino)ethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
CAS 868973-67-5 PubChem Analog with para-trifluoromethyl substitution.
MDL MFCD07834983 PubChem N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide.
SMILES CC1=C(C=C(C=C1)... PubChem Encodes structure with thiadiazole and trifluoromethylphenyl groups.

Cross-referencing these identifiers reveals the compound’s relationship to broader chemical families, such as nitro-substituted benzamides and trifluoromethylphenyl derivatives.

Properties

IUPAC Name

4-methyl-3-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O4S2/c1-10-6-7-11(8-14(10)27(30)31)16(29)24-17-25-26-18(33-17)32-9-15(28)23-13-5-3-2-4-12(13)19(20,21)22/h2-8H,9H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSFRLEHWFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • A benzamide core linked to a thiadiazole ring.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • An amino group that may interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole moiety suggests potential inhibition of enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including leukemia and cervical carcinoma cells .
  • Antimicrobial Activity : Compounds featuring nitro and trifluoromethyl groups often show increased antimicrobial potency due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Biological Activity Data

A summary of biological activities reported for similar compounds is presented in the table below:

Activity TypeCompound ReferenceIC50 (µM)Target Organism/Cell Line
Antiproliferative4-Methyl-Nitro9.6HeLa (human cervix carcinoma)
AntimicrobialThiadiazole Derivative6.25Klebsiella pneumoniae
Enzyme InhibitionBenzamide Analog0.3MEK1/2 Kinases

Case Studies

  • Anticancer Activity : In a study evaluating various benzamide derivatives, the compound exhibited significant inhibition in cancer cell proliferation, particularly in leukemia cell lines (IC50 values ranging from 0.3 to 1.2 µM). This suggests its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Efficacy : A series of tests demonstrated that derivatives containing the thiadiazole ring showed strong antimicrobial activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the side chains significantly affect the biological activity of thiadiazole derivatives. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific microbial strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of thiadiazole derivatives in cancer therapy. The compound's structure indicates it may possess anticancer properties similar to other thiadiazole derivatives:

  • Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds containing the thiadiazole ring have demonstrated efficacy against several cancer types, including breast, lung, and colon cancers .
  • Case Studies : In vitro studies have reported that certain thiadiazole derivatives exhibit significant cytotoxicity against human leukemia and non-small cell lung cancer cells. The compound under discussion could potentially be evaluated for similar effects due to its structural similarities to known active compounds .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties, which is a common characteristic among compounds with similar structures:

  • Bacterial and Fungal Inhibition : Research indicates that thiadiazole derivatives can show antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens, revealing promising results against Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Mechanisms of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

  • Thiadiazole Ring : The presence of the thiadiazole ring is essential for biological activity, as it can participate in various interactions with biological targets.
  • Trifluoromethyl Group : This group enhances lipophilicity and can influence the pharmacokinetic properties of the molecule, potentially improving its bioavailability.
  • Nitro Group : The nitro group may play a role in redox reactions within cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the target compound likely increases lipophilicity compared to the acetylpyridinyl group in 8a or the thiazolylamino group in ’s compound . This could enhance membrane permeability but reduce aqueous solubility. The nitro group in the target compound and ’s analog may confer similar electron-withdrawing effects, influencing stability and reactivity.

Synthetic Efficiency: Thiadiazole-benzamide derivatives in achieved yields of 70–80% via reflux with active methylene compounds , suggesting viable routes for the target compound’s synthesis. The trifluoromethylphenylaminoethylthio side chain may require specialized reagents (e.g., potassium carbonate for thioether formation), similar to methods in .

Biological Activity: While the target compound’s bioactivity is unreported in the evidence, structurally related compounds show antimicrobial and antifungal properties. For example, 5b () exhibited MIC values of 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . The trifluoromethyl group may enhance target binding compared to chlorophenyl or thiazole substituents.

Spectral Characteristics: IR spectra of analogs (e.g., 6 and 8a in ) show C=O stretches at 1605–1679 cm⁻¹, which would align with the target compound’s carbonyl groups . The trifluoromethyl group’s presence could result in distinct ¹⁹F-NMR signals, a feature absent in non-fluorinated analogs.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how is purity ensured?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

  • Step I : Formation of intermediate 2-benzamidoacetic acid via coupling reactions under microwave-assisted conditions to enhance yield .
  • Step II : Thiadiazol-2-yl moiety introduction using anhydrous potassium carbonate as a base in refluxing acetone, followed by recrystallization from ethanol .
  • Purity Verification : Thin-layer chromatography (TLC) monitors reaction progress, while melting point analysis and spectroscopic techniques (NMR, IR, MS) confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and hydrogen/carbon environments .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions for thiadiazole formation be systematically optimized?

Advanced optimization employs Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (e.g., acetone vs. DMF), reaction time (3–12 hours), and temperature (reflux vs. microwave-assisted) .
  • Statistical Modeling : Response surface methodology (RSM) identifies optimal potassium carbonate stoichiometry (2–4 mmol) for maximum yield .
  • Validation : Parallel LC-MS monitoring ensures intermediate stability during reflux .

Q. How can contradictory biological activity data be resolved?

Contradictions often arise from assay variability or structural polymorphism. Mitigation strategies include:

  • Comparative Assays : Replicate studies across cell lines (e.g., MCF-7 vs. HeLa) under standardized conditions .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., EGFR kinase), correlating computational results with in vitro IC₅₀ values .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational discrepancies (e.g., thiadiazole ring planarity) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. B3LYP/6-31G(d) is recommended for accuracy .
  • Molecular Dynamics (MD) : Simulates solvation effects in water/DMSO mixtures to predict solubility trends .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ constants) to bioactivity .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH, enhancing aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to improve membrane permeability .
  • Co-Crystallization : Use succinic acid or PEG-based co-formers to modify crystal lattice energy .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and MS to resolve overlapping peaks .
  • Dynamic Exchange Analysis : Variable-temperature NMR detects tautomerism (e.g., thione ↔ thiol forms in thiadiazoles) .
  • Reference Standards : Compare with fully characterized analogs (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide) .

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